![molecular formula C27H20N2 B3865036 5-{[1,1'-BIPHENYL]-4-YL}-2,4-DIPHENYL-1H-IMIDAZOLE](/img/structure/B3865036.png)
5-{[1,1'-BIPHENYL]-4-YL}-2,4-DIPHENYL-1H-IMIDAZOLE
Overview
Description
5-{[1,1’-BIPHENYL]-4-YL}-2,4-DIPHENYL-1H-IMIDAZOLE: is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a biphenyl group and two phenyl groups attached to an imidazole ring. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1,1’-BIPHENYL]-4-YL}-2,4-DIPHENYL-1H-IMIDAZOLE typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through various methods such as the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia.
Coupling of the Biphenyl and Imidazole Groups: The final step involves the coupling of the biphenyl group with the imidazole ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also help in identifying the most efficient catalysts and reaction conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, alkyl halides, amines, and thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, and aldehydes.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
5-{[1,1’-BIPHENYL]-4-YL}-2,4-DIPHENYL-1H-IMIDAZOLE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-{[1,1’-BIPHENYL]-4-YL}-2,4-DIPHENYL-1H-IMIDAZOLE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: The compound may affect various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings.
Phenylimidazole: An imidazole derivative with a single phenyl group attached to the imidazole ring.
Diphenylimidazole: An imidazole derivative with two phenyl groups attached to the imidazole ring.
Uniqueness
5-{[1,1’-BIPHENYL]-4-YL}-2,4-DIPHENYL-1H-IMIDAZOLE is unique due to the presence of both a biphenyl group and two phenyl groups attached to the imidazole ring.
Properties
IUPAC Name |
2,4-diphenyl-5-(4-phenylphenyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2/c1-4-10-20(11-5-1)21-16-18-23(19-17-21)26-25(22-12-6-2-7-13-22)28-27(29-26)24-14-8-3-9-15-24/h1-19H,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWNRYWRTIYFHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methoxy-4-[(Z)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl acetate](/img/structure/B3864959.png)
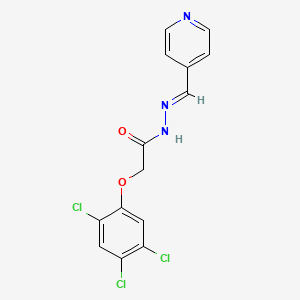

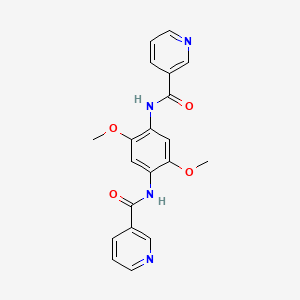
![7-Chloro-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methylquinoline](/img/structure/B3864981.png)
![2-[(3-methylphenoxy)acetyl]-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide](/img/structure/B3864988.png)
![N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-[({[3-(4-NITROPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE](/img/structure/B3865005.png)
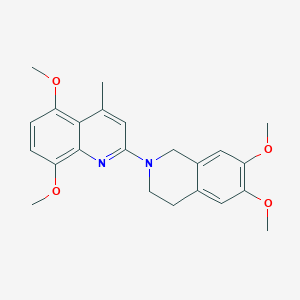
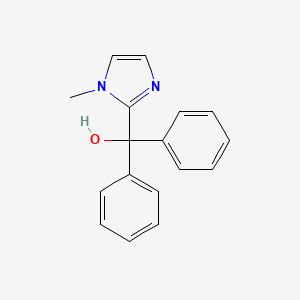
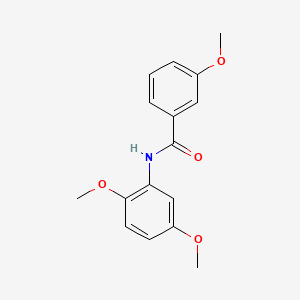
![[2-(4-Bromophenyl)-2-oxoethyl] 2-(1,3-dioxo-3a,7a-dihydroisoindol-2-yl)acetate](/img/structure/B3865029.png)
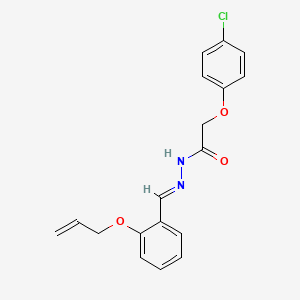
![N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-2-(2-methyl-5-propan-2-ylphenoxy)acetamide](/img/structure/B3865048.png)
